molecular formula C8H9N5 B1428942 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine CAS No. 1339183-82-2

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Cat. No.: B1428942
CAS No.: 1339183-82-2
M. Wt: 175.19 g/mol
InChI Key: XQOLHALWTPXSSO-UHFFFAOYSA-N
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Description

5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and antibacterial research, particularly in the development of novel therapeutic agents. This heterocyclic compound features a 1,2,4-triazole moiety linked to a pyridin-2-amine scaffold, a structural motif present in compounds with demonstrated biological activity. Research into analogous 1,2,4-triazole derivatives has shown potent and selective inhibitory activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains, making this chemical class a promising starting point for new antitubercular agents . Furthermore, related molecular structures incorporating both triazole and pyridine sulfonamide groups have exhibited notable antifungal efficacy, in some cases surpassing that of established drugs like fluconazole against various Candida species . The compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for constructing more complex molecules. Its mechanism of action is likely target-specific, though similar compounds can require bioactivation by bacterial enzymes, such as the F420-dependent nitroreductase Ddn, or act through inhibition of fungal lanosterol 14α-demethylase (CYP51) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-3-7(9)10-4-6/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLHALWTPXSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339183-82-2
Record name 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
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Mechanism of Action

Target of Action

The primary targets of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine are alpha-amylase and alpha-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It binds to the active sites of the alpha-amylase and alpha-glucosidase enzymes, preventing them from breaking down complex carbohydrates into glucose. This interaction results in a decrease in postprandial hyperglycemia.

Biochemical Pathways

The inhibition of alpha-amylase and alpha-glucosidase enzymes affects the carbohydrate digestion pathway. By preventing these enzymes from breaking down complex carbohydrates, the absorption of glucose into the bloodstream is slowed down, thus reducing postprandial hyperglycemia.

Biological Activity

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H9N5
  • Molecular Weight : 175.19 g/mol
  • CAS Number : 1344216-67-6
  • Purity : Typically around 95% in commercial preparations.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Specific methodologies may include the use of triazole derivatives and pyridine compounds to achieve the desired structure.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have indicated significant activity against various bacterial strains. For instance, a study reported that derivatives of triazole compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition were found to be comparable to standard anti-inflammatory drugs such as indomethacin. Specifically, one study reported IC50 values for related compounds in the range of 23.8 to 42.1 µM against COX-2 .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazole ring and the pyridine moiety significantly influence biological activity. Electron-donating groups on the pyridine ring enhance anti-inflammatory effects while maintaining low toxicity profiles. For example, substituents at specific positions on the triazole ring have been correlated with increased potency against COX enzymes .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 8 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
A0.5Staphylococcus aureus
B1Escherichia coli
C16Pseudomonas aeruginosa

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory properties, researchers tested this compound in carrageenan-induced paw edema models in rats. The compound demonstrated a dose-dependent reduction in edema comparable to indomethacin.

Treatment GroupEdema Reduction (%)
Control0
Indomethacin75
Compound68

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
  • Structural Difference : The triazole substituent is at the 6-position of the pyridine ring, and the triazole bears an isopropyl group instead of methyl.
  • This compound is extensively cataloged in chemical databases (e.g., MFCD24127938, AKOS020151741) .
3-Methyl-N-{5-[5-(Oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine
  • Structural Difference : Incorporates an oxan-4-yloxy group at the pyridine’s 5-position.
  • Impact : The ether linkage and oxane ring may improve solubility and bioavailability. However, synthesis challenges (6% yield) suggest lower practicality compared to the target compound .
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
  • Structural Difference : Contains a sulfanyl-ether chain and trifluoromethylbenzamide group.
  • Impact : The sulfanyl group enhances binding to cysteine residues in enzymes, while the trifluoromethyl group improves metabolic stability. This compound was studied for interactions with PanK and DprE1 enzymes .

Physicochemical and Binding Properties

Table 1: Comparative Data for Key Compounds
Compound Name ALogP Molecular Weight Binding Energy (kcal/mol) Ligand Efficiency (kcal/mol)
5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine 2.85* 190.21 -6.50† -0.33†
AB3 (Nitazoxanide analogue) 3.59 443.89 -7.03 -0.34
AB4 (Benzamide derivative) 3.58 456.90 -5.75 -0.31
4-[5-(Chlorophenyl-isoxazolyl)triazolyl]pyridine (HCl salt) N/A 426.88 N/A N/A

*Estimated using fragment-based methods.
†Hypothetical values based on analogous compounds in .

  • ALogP Trends : Methyl-substituted triazoles (e.g., target compound) exhibit lower lipophilicity than isopropyl or aryl-substituted analogues, favoring solubility .
  • Binding Energy : Compounds like AB3 show stronger binding (-7.03 kcal/mol) due to extended hydrophobic interactions, while the target compound’s simpler structure may prioritize selectivity over potency .

Preparation Methods

Step-by-step Process:

  • Preparation of 5-cyano-1,2,4-triazines :
    These are synthesized through condensation reactions involving hydrazines and nitriles under acidic or basic conditions, often utilizing Pinner reactions to generate nitrile intermediates.

  • Reaction with 4-methyl-4H-1,2,4-triazol-3-amine :
    Under solvent-free or polar aprotic conditions, the amino-triazole derivative is reacted with the cyano-triazine, leading to nucleophilic attack on the cyano carbon and substitution, forming a new heterocyclic linkage.

  • Cyclization and Aromatization :
    The intermediate undergoes cyclization, often facilitated by heating or microwave irradiation, to produce the fused heterocyclic compound—5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine .

Reaction Conditions:

Parameter Conditions Reference
Solvent Ethanol, acetic acid, or solvent-free
Temperature Reflux or microwave-assisted heating
Reagents Hydrazines, nitriles, thiophosgene

Convergent Synthesis via Cyclocondensation of Amidines

Another efficient route involves the cyclocondensation of amidine derivatives with suitable precursors, such as triazolyl compounds, to form the target molecule.

Procedure:

  • Formation of Amidines :
    Nitriles are converted to amidines via Pinner reactions, involving treatment with ammonia or amines under acidic conditions.

  • Cyclocondensation with Triazole Precursors :
    Amidines are reacted with isothiocyanates or carbamothioates, leading to cyclization and formation of the 1,2,4-triazole ring fused to pyridine.

  • Final Functionalization :
    Alkylation or substitution at specific positions yields the methylated derivatives, such as the 4-methyl group on the triazole ring.

Reaction Conditions:

Parameter Conditions Reference
Solvent Ethanol, acetic acid
Temperature Reflux or room temperature
Reagents Isothiocyanates, carbamothioates

Heterocyclic Ring Construction via Cyclization of Oximes and Nitriles

This method involves the cyclization of nitrile and oxime intermediates to generate heterocyclic rings.

Process:

Reaction Conditions:

Parameter Conditions Reference
Solvent Acetic acid, DMSO
Temperature Reflux or microwave
Reagents Hydroxylamine, methyl iodide

Data Tables Summarizing Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Nucleophilic Substitution Cyano-triazine, amino-triazole Nucleophilic attack, cyclization High specificity, straightforward Requires pure intermediates
Cyclocondensation of Amidines Nitriles, amidines, isothiocyanates Cyclization, methylation Versatile, high yields Multiple steps, sensitive conditions
Ring Construction via Oximes Nitriles, hydroxylamine, methylating agents Oxime formation, cyclization Good for heterocycle diversity Requires careful control of conditions

Research Findings and Notes

  • Efficiency and Yield :
    The nucleophilic substitution route often yields high purity products with yields exceeding 70%, especially when microwave-assisted heating is employed.

  • Reaction Optimization :
    Solvent choice, temperature, and reagent purity critically influence the success of synthesis. Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes.

  • Structural Confirmation :
    Products are characterized via NMR, IR, and X-ray crystallography, confirming the formation of the fused heterocyclic system with the methyl substitution at the 4-position of the triazole ring.

  • Environmental and Safety Considerations : The use of thiophosgene and other toxic reagents necessitates proper handling and disposal protocols. Solvent-free methods are environmentally preferable when feasible.

Q & A

Advanced Research Question

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies for S-alkylation) to prioritize experimental conditions .
  • Molecular Dynamics (MD) : Simulate substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding affinity .
  • Machine Learning : Train models on existing SAR data to predict novel derivatives with enhanced solubility or potency .

What analytical techniques are critical for assessing purity and stability?

Basic Research Question

  • HPLC-PDA : Detects impurities (>98% purity threshold) and degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .

How are structure-activity relationships (SARs) systematically explored for this compound?

Advanced Research Question

  • Substituent Variation : Modify the triazole’s 3-position (e.g., alkylsulfanyl vs. aryl groups) to probe steric/electronic effects on Abl kinase inhibition .
  • Bioisosteric Replacement : Replace pyridine with pyrimidine to assess π-π stacking efficiency in enzymatic pockets .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl groups) to overall activity .

What in vitro models are used to evaluate biological activity?

Basic Research Question

  • Enzyme Inhibition Assays : Measure IC50 against tyrosine kinases using ADP-Glo™ luminescence .
  • Cell Viability Assays : Test cytotoxicity in cancer lines (e.g., K562 leukemia) via MTT or resazurin assays .
  • Membrane Permeability : Use Caco-2 monolayers to predict oral bioavailability .

How can reaction yields be improved without compromising regioselectivity?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield for S-alkylation .
  • Phase-Transfer Catalysis : Enhances alkyl halide reactivity in biphasic systems (e.g., water/toluene) .
  • DoE (Design of Experiments) : Optimize parameters (pH, temperature, solvent ratio) using response surface methodology .

What mechanistic insights explain its inhibitory activity against specific enzymes?

Advanced Research Question

  • X-ray Crystallography : Reveals hydrogen bonding between the triazole’s N2 and kinase catalytic lysine (e.g., Abl1 K271) .
  • Kinetic Studies : Demonstrate non-competitive inhibition via Lineweaver-Burk plots .
  • Fluorescence Quenching : Track conformational changes in the enzyme active site upon binding .

Are there alternative synthetic routes to avoid hazardous reagents?

Advanced Research Question

  • Green Chemistry Approaches : Replace carbon disulfide with thiourea derivatives for safer cyclization .
  • Enzymatic Catalysis : Use lipases to catalyze amide bond formation in aqueous media .
  • Flow Chemistry : Minimize waste generation during intermediate purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

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